2-Amino-5-(dimethylamino)phenol

Description

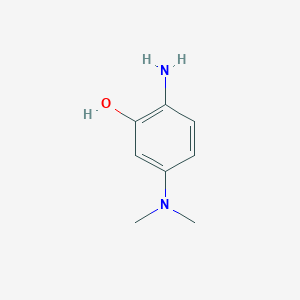

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-5-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 |

InChI Key |

LGXONQNQFVDTOL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Historical Context of Aminophenol and Phenol Derivatives Research

The exploration of aminophenols and their derivatives has a rich history deeply intertwined with the development of industrial chemistry and pharmaceuticals. Early research into these compounds was largely driven by the burgeoning dye industry in the 19th century. The discovery that aromatic amines and phenols could be chemically modified to produce a vast spectrum of colors laid the groundwork for the synthesis of numerous derivatives.

Over time, the focus of research expanded beyond colorants to encompass a wide array of applications. Scientists began to recognize the potential of aminophenol and phenol (B47542) derivatives as versatile building blocks in organic synthesis. This led to the development of processes for preparing a variety of substituted aminophenols, often through the reduction of corresponding nitro or nitroso compounds. google.com These early methods, while foundational, were sometimes limited by the difficulty in preparing the necessary intermediates and achieving smooth reductions. google.com

The 20th century witnessed a significant shift towards the investigation of the pharmacological properties of these compounds. A notable example is the development of paracetamol (acetaminophen) from p-aminophenol, which became a widely used analgesic and antipyretic. pharmacy180.comnih.gov This success spurred further investigation into the structure-activity relationships of aminophenol derivatives, with researchers modifying the core structure to enhance therapeutic effects and reduce toxicity. pharmacy180.com The recognition of o-aminophenol structures as potential reducing agents and antioxidants also opened up new avenues of research in materials science and photographic chemistry. google.com

Significance of Dimethylamino and Amino Substituents in Phenolic Structures

The presence and positioning of dimethylamino and amino groups on a phenolic ring profoundly influence the molecule's chemical and physical properties, as well as its reactivity and potential applications.

The amino group (-NH2) , particularly when positioned ortho or para to the hydroxyl group (-OH) of the phenol (B47542), significantly activates the aromatic ring towards electrophilic substitution. This is due to the strong electron-donating nature of the amino group through resonance. This enhanced reactivity is a cornerstone of the synthesis of a wide variety of derivatives. Furthermore, the amino group can participate in hydrogen bonding and can be readily diazotized to form diazonium salts, which are highly versatile intermediates in organic synthesis. wikipedia.org The relative position of the amino and hydroxyl groups is also crucial in the context of polymerization, with different isomers exhibiting distinct electrochemical properties. tandfonline.com

The combination of both an amino and a dimethylamino group on a phenol ring, as seen in 2-Amino-5-(dimethylamino)phenol, creates a unique electronic environment. This polysubstituted pattern leads to a highly activated aromatic system with multiple reactive sites, offering a rich platform for further chemical modifications and the development of novel compounds with specific properties.

Theoretical and Computational Investigations of 2 Amino 5 Dimethylamino Phenol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the behavior of molecules in their electronically excited states. It is particularly useful for predicting electronic absorption spectra (UV-Vis) and understanding photochemical processes. nih.gov By calculating the energies of low-lying excited states, TD-DFT can rationalize the electronic transitions observed experimentally and provide insight into processes such as fluorescence and intramolecular charge transfer upon photoexcitation. nih.govacs.org A TD-DFT study of 2-Amino-5-(dimethylamino)phenol would help in understanding its photophysical properties.

Thermodynamic Property Calculations

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic properties that quantify the stability of a compound. These values can be calculated with reasonable accuracy using high-level quantum chemical methods, such as DFT (e.g., B3LYP functional) and composite methods, often in conjunction with isodesmic reactions to ensure error cancellation. researchgate.netacs.org

Directly calculated thermodynamic data for this compound is not readily found in the literature. However, values can be estimated based on calculations for simpler aminophenols. A DFT study calculated the standard enthalpies of formation for o-, m-, and p-aminophenol. researchgate.net These calculations, when benchmarked against experimental data, provide a reliable methodology.

Table 2: Calculated Gas-Phase Enthalpies of Formation for Aminophenol Isomers

| Compound | Method | Basis Set | Calculated ΔHf° (kJ/mol) |

|---|---|---|---|

| 2-Aminophenol (B121084) | DFT (B3LYP) | 6-311+G(2d,2p) | -93.7 |

| 3-Aminophenol | DFT (B3LYP) | 6-311+G(2d,2p) | -90.8 |

| 4-Aminophenol | DFT (B3LYP) | 6-311+G(2d,2p) | -94.6 |

Source: Adapted from a DFT study on aminophenol thermodynamic properties. researchgate.net

The introduction of a dimethylamino group to the aminophenol structure would further affect these values. The ΔGf° can be derived from the calculated ΔHf° and the standard entropy (S°), which is also obtainable from computational frequency analysis. nih.govscielo.br The standard free energy of formation is a crucial indicator of a compound's stability under standard conditions. khanacademy.org For any chemical reaction, the standard free energy change can be determined from the sum of the standard free energies of formation of the products minus that of the reactants. khanacademy.org

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, the primary tautomerism is the keto-enol type. The phenol (B47542) form (enol) can potentially exist in equilibrium with its keto tautomers, which would be cyclohexadienone structures.

However, for simple phenols, the enol form is overwhelmingly more stable due to the aromaticity of the benzene (B151609) ring. The disruption of this aromaticity in the keto form carries a significant energetic penalty. mdpi.com Computational studies on the keto tautomers of phenol itself found that they are about 6-10 kcal/mol higher in energy than the aromatic phenol form. mdpi.com

For this compound, two potential keto tautomers could be formed by the migration of the phenolic proton to either the ortho or para carbon of the ring.

Enol Tautomer (Phenol form): The most stable form, stabilized by aromaticity.

Keto Tautomers (Cyclohexadienone forms): Less stable due to the loss of aromaticity.

Computational studies using DFT can precisely quantify the relative Gibbs free energies of these tautomers, confirming the stability of the phenolic form. A DFT study on the stability of aminophenol isomers (2-, 3-, and 4-aminophenol) focused on their reactivity upon oxidation rather than tautomerism, but implicitly confirmed the stability of the phenolic structure. researchgate.net The relative stability of tautomers can be influenced by the solvent, as different forms may be stabilized to different extents by solvation. mdpi.commdpi.com However, even in polar solvents, the energetic cost of breaking aromaticity is typically too high to be overcome for simple phenols, ensuring the predominance of the enol form.

Table 3: General Tautomeric Stability for Phenolic Compounds

| Tautomer Type | Key Structural Feature | Relative Stability | Reason |

|---|---|---|---|

| Enol (Phenolic) | Aromatic Ring | High | Aromatic Stabilization |

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and intermolecular recognition properties of molecules. For this compound, both intramolecular and intermolecular NCIs are significant.

Intramolecularly, a hydrogen bond can form between the hydrogen of the ortho-amino group (-NH₂) and the oxygen of the hydroxyl group (-OH), or between the hydroxyl hydrogen and the amino nitrogen. The preferred conformation and the strength of this intramolecular hydrogen bond can be analyzed using computational methods. DFT calculations on a wide range of 2-substituted phenols have been used to determine the enthalpy of such intramolecular hydrogen bonds. acs.org These interactions lock the molecule into a more planar and rigid conformation.

Intermolecularly, this compound can participate in a variety of NCIs:

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonded networks in the solid state or in protic solvents.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Modern computational chemistry offers several techniques to analyze these interactions in detail. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) that characterize covalent and non-covalent interactions.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between attractive (e.g., hydrogen bonds) and repulsive (steric clash) interactions. scielo.org.mx

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as those in a hydrogen bond. nih.gov

These computational tools allow for a detailed understanding of how this compound molecules interact with each other and with other molecules, which is fundamental to predicting its physical properties and behavior in various environments.

Reactivity and Reaction Mechanism Studies Involving 2 Amino 5 Dimethylamino Phenol Core

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-amino-5-(dimethylamino)phenol is highly activated towards electrophilic aromatic substitution due to the presence of the hydroxyl, amino, and dimethylamino substituents. Both the -OH and -NH2 groups are potent activating groups and are ortho, para-directing. byjus.comlibretexts.org The dimethylamino group is also a strong activating, ortho, para-directing substituent. The combined effect of these groups makes the benzene (B151609) ring extremely electron-rich and highly susceptible to attack by electrophiles.

The positions ortho to the amino group (C1) and ortho to the hydroxyl group (C3 and C5) are significantly activated. Due to the powerful activating nature of these substituents, reactions such as nitration and halogenation can often proceed under mild conditions, sometimes even without a Lewis acid catalyst for halogenation. byjus.com For instance, direct nitration of phenols with dilute nitric acid can yield ortho and para nitrophenols, while treatment with bromine water can lead to polybromination. byjus.com

However, the high reactivity can also lead to challenges, including over-reaction and oxidative decomposition, particularly with strong oxidizing agents like concentrated nitric acid. libretexts.org To control the reactivity and achieve selective substitution, a common strategy for highly activated systems like anilines and phenols is to use a protecting group. libretexts.orglibretexts.org The amino group can be acetylated to form an acetamido group (-NHCOCH3). This acetamido group is still an ortho, para-director but is less activating than the amino group, which can help prevent polysubstitution and side reactions. libretexts.orglibretexts.org The bulky nature of the protecting group can also sterically hinder the ortho position, favoring substitution at the para position. libretexts.org After the desired electrophilic substitution is complete, the acetyl group can be removed by hydrolysis to regenerate the amino group.

Nucleophilic Reactions at the Amino and Phenolic Hydroxyl Groups

The amino and phenolic hydroxyl groups of this compound are primary sites for nucleophilic reactions. The lone pair of electrons on the nitrogen of the primary amino group and the oxygen of the hydroxyl group allows them to act as effective nucleophiles.

The amino group can readily participate in reactions such as acylation, alkylation, and condensation. For example, primary aromatic amines undergo acetylation when treated with acetyl chloride or acetic anhydride. learncbse.in The nucleophilic character of the amino group is fundamental to the formation of Schiff bases, where it attacks the carbonyl carbon of an aldehyde or ketone.

The phenolic hydroxyl group, particularly in its deprotonated phenoxide form, is a potent nucleophile. The formation of the phenoxide ion, by treatment with a base like sodium hydroxide (B78521), significantly enhances its nucleophilic character. byjus.com This enhanced nucleophilicity is exploited in reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction. byjus.com

A specific example involving a related precursor demonstrates the nucleophilicity in this class of compounds. The synthesis of S-2-amino-5-(dimethylammonio)phenyl sulfothioate involves the reaction of a solution of 4-nitroso-N,N-dimethylaniline hydrochloride with sodium thiosulfate (B1220275). nih.gov This transformation points to the reactivity of the aromatic system and the potential for nucleophilic attack at various sites after initial transformations. Furthermore, the nucleophilic ring-opening of epoxides by aminophenols is a known route for the synthesis of β-amino alcohols, highlighting the nucleophilic character of the amino group in these systems. researchgate.net

Oxidation and Reduction Pathways of the Aromatic Ring

The this compound core is susceptible to both oxidation and reduction reactions, which can target the aromatic ring or its substituents.

Oxidation: Aminophenols are generally sensitive to oxidation. The presence of multiple electron-donating groups makes the ring prone to oxidation, which can lead to the formation of quinone-imine or phenoxazinone structures. For example, the aerobic oxidation of 2-aminophenol (B121084), catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one, mimicking the activity of the enzyme phenoxazinone synthase. libretexts.org A similar iron(II)-catalyzed biomimetic oxidation of 2-aminophenol by dioxygen also produces 2-amino-3H-phenoxazine-3-one. nih.gov In related complex molecules, oxidative photodealkylation of a dimethylamino moiety has also been observed as a decomposition pathway. acs.org

Reduction: The reduction of derivatives of this compound is a key synthetic route to obtain the parent compound. A common method for preparing 2-amino-5-alkylphenols is through the catalytic reduction of the corresponding 5-alkyl-2-nitrophenols. google.com This reduction of a nitro group to a primary amino group is a standard transformation in aromatic chemistry, often achieved using reagents like hydrogen gas with a metal catalyst (e.g., Pd, Pt, or Ni), or metals in acidic solution (e.g., Sn, Fe in HCl).

Mechanistic Studies of Schiff Base Formation from Aminophenols

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.net The reaction involving aminophenols is of significant interest due to the diverse applications of the resulting ligands and their metal complexes. researchgate.netresearchgate.net The general mechanism involves a two-stage process of nucleophilic addition followed by dehydration. youtube.com

The reaction begins with the nucleophilic attack of the primary amino group of the aminophenol on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a carbinolamine. youtube.com This step is typically reversible. The carbinolamine intermediate is then dehydrated to form the stable imine or Schiff base. The removal of the water molecule is the rate-determining step and is often catalyzed by either acid or base. youtube.comyoutube.com

Kinetic and Thermodynamic Aspects of Condensation

The formation of Schiff bases is a reversible process, and the position of the equilibrium is influenced by the reaction conditions. The kinetics of the hydrolysis of Schiff bases, the reverse reaction, have been studied to understand the stability and formation mechanisms. These studies show that the reaction can be second-order, dependent on the concentration of both the Schiff base and the catalyst (acid or base). researchgate.net The pH of the reaction medium has a significant effect on the rate of both formation and hydrolysis. epa.govnih.gov

Thermodynamic studies on the formation of Schiff bases from vitamin B6 derivatives (pyridoxal) and amino acids revealed that the enthalpy changes (ΔH) can be small and highly dependent on pH. nih.gov The stability of the resulting Schiff base is influenced by the electronic and steric effects of the substituents on both the aminophenol and the carbonyl compound. For instance, studies on Schiff bases derived from 2-aminophenol and substituted benzaldehydes show that electron-donating groups can influence the biological activity, which is related to the electronic properties and stability of the imine bond. researchgate.net

Influence of Catalysts and Reaction Environment

The condensation reaction to form Schiff bases is typically catalyzed by either acid or base in catalytic amounts. youtube.com

Acid Catalysis: In an acidic medium, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. However, excessively low pH can be detrimental, as it would protonate the amine nucleophile, rendering it non-nucleophilic and shifting the equilibrium away from product formation. Therefore, the reaction is best carried out at a mildly acidic pH.

Base Catalysis: Base catalysis can facilitate the deprotonation of the carbinolamine intermediate, promoting the elimination of the hydroxide ion. youtube.com

The reaction environment, including the solvent, plays a crucial role. Reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727), frequently at reflux to drive off the water formed and shift the equilibrium towards the product. nih.govnih.gov In some cases, reactions can be performed using techniques like grinding, which can be an effective and environmentally friendly method. researchgate.net The choice of solvent can also influence the reaction rate and yield. nih.gov

Intramolecular Cyclization and Rearrangement Reactions (e.g., observed with related compounds)

The structure of this compound, containing ortho-disposed amino and hydroxyl groups, is a precursor motif for various intramolecular cyclization reactions, leading to the formation of heterocyclic systems. While specific studies on this exact molecule are limited, numerous examples with related aminophenols and anilines illustrate the potential reaction pathways.

These reactions often involve the formation of five- or six-membered rings, which are kinetically and thermodynamically favored. masterorganicchemistry.com For example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which contain a 2-aminophenyl moiety, proceeds via a nucleophilic 5-exo-trig cyclization to form indolin-3-ones. nih.gov This type of reaction involves the intramolecular attack of a nucleophile (in this case, the amino group) onto an electrophilic center within the same molecule.

Another relevant example is the intramolecular aminolactonization of substituted alkenes bearing an aniline (B41778) fragment. mdpi.com In a palladium-catalyzed process, an anti-oxypalladation occurs, followed by reductive elimination to form a furoindolin-2-one structure, effectively creating two rings in one operation. mdpi.com Intramolecular cyclizations can also be initiated by forming an imine, which then undergoes an internal ring-closing reaction. Such strategies have been used to synthesize polycyclic β-lactams and cyclic β-amino acids from ω-imino-esters. nih.gov These examples underscore the synthetic potential of the aminophenol scaffold to serve as a building block for more complex, fused heterocyclic molecules through intramolecular reactions.

Investigation of Reaction Intermediates in the Chemistry of this compound

The elucidation of reaction mechanisms involving the this compound core often necessitates the identification and characterization of transient species. While direct studies on the reaction intermediates of this specific compound are not extensively documented, insights can be drawn from mechanistic investigations of analogous aminophenols and related reactive functionalities. Key potential intermediates include Schiff bases (imines), quinone methides, and excited-state species like those involved in twisted intramolecular charge transfer (TICT).

Schiff Base/Imine Intermediates

A prevalent reaction pathway for this compound involves the condensation of its primary amino group with carbonyl compounds to form Schiff base, or imine, intermediates. This is a common and well-established reaction for primary amines. The formation of such intermediates is strongly suggested by the synthesis of stable Schiff base-derived products. For instance, the reaction of a related compound with benzene-1,2-diamine has been shown to produce a stable crystalline Schiff base, 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol. nih.govresearchgate.net The characterization of this product, including its trans configuration around the C=N double bond, provides strong evidence for the transient formation of an imine during the reaction. nih.govresearchgate.net

Similarly, the synthesis of secondary amines from related aminophenols via condensation with aldehydes followed by reduction points to the existence of a Schiff base intermediate. mdpi.com This two-step, one-pot synthesis relies on the initial formation of the imine, which is then subsequently reduced to the amine.

o-Quinone Methide Intermediates

In reactions involving phenolic compounds, particularly Mannich bases, the formation of o-quinone methide intermediates is a recognized mechanistic pathway. researchgate.net Although not directly observed for this compound itself, the structural similarity to phenolic Mannich bases suggests that under appropriate conditions, such as thermolysis, it could potentially generate an analogous intermediate. These highly reactive species are implicated in the synthesis of various heterocyclic systems, including chromenes. researchgate.net The proposed mechanism typically involves the elimination of the dimethylamino group to form the transient o-quinone methide, which then rapidly undergoes further reactions. researchgate.net

Excited-State Intermediates: Twisted Intramolecular Charge Transfer (TICT)

In the context of photophysical processes, such as those relevant to the formation of dyes, the investigation of excited-state intermediates is crucial. Studies on the synthesis of rosamine dyes from a structurally related precursor, 3-(N,N-dimethylamino)phenol, have highlighted the role of a twisted intramolecular charge transfer (TICT) state. acs.org This phenomenon can lead to fluorescence quenching in the unbound dye molecule. acs.org A TICT state is characterized by a perpendicular arrangement of the donor and acceptor parts of the molecule in the excited state, which facilitates non-radiative decay. It is plausible that the this compound core, with its electron-donating amino and dimethylamino groups and the phenolic ring, could exhibit similar excited-state behavior and form TICT intermediates in certain photochemical reactions. The formation of intermediate leuco-compounds during the synthesis of such dyes has also been noted. acs.org

Summary of Potential Intermediates

The following table summarizes the potential reaction intermediates involving the this compound core, based on studies of analogous systems.

| Intermediate Type | Precursor/Reaction Condition | Implicated in | Supporting Evidence from Related Systems |

| Schiff Base (Imine) | Condensation with aldehydes/ketones | Synthesis of heterocyclic compounds, secondary amines | Isolation and characterization of stable Schiff base products. nih.govresearchgate.net Synthesis of secondary amines via Schiff base reduction. mdpi.com |

| o-Quinone Methide | Thermolysis of related phenolic Mannich bases | Synthesis of chromenes and other heterocycles | Mechanistic studies on the formation of chromeno[2,3-b]chromenes. researchgate.net |

| Twisted Intramolecular Charge Transfer (TICT) State | Photoexcitation | Fluorescence quenching in dyes | Spectroscopic and computational studies on rosamine dyes derived from 3-(N,N-dimethylamino)phenol. acs.org |

| Leuco-compounds | Condensation reactions for dye synthesis | Formation of xanthene dyes | Isolation of leuco-intermediates in the synthesis of rosamine dyes. acs.org |

Synthesis and Characterization of Derivatives and Analogues of 2 Amino 5 Dimethylamino Phenol

Schiff Base Derivatives Based on 2-Amino-5-(dimethylamino)phenol

Schiff bases, characterized by the presence of a carbon-nitrogen double bond, are a prominent class of derivatives synthesized from this compound. nih.gov These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com

Synthesis of Imines via Condensation with Aldehydes

The synthesis of imines, a subclass of Schiff bases, from this compound is commonly achieved through condensation with various aldehydes. masterorganicchemistry.combeilstein-journals.org This reaction generally involves heating a mixture of the aminophenol and an appropriate aldehyde, often in a solvent like methanol (B129727), and may be facilitated by microwave irradiation to enhance reaction rates and yields. nih.gov

For instance, the reaction of 2-aminophenol (B121084) with o-anisaldehyde has been used to synthesize a Schiff base, which can then be used to form metal complexes. researchgate.net Similarly, Schiff base analogues of 4-aminoantipyrine (B1666024) have been synthesized through condensation with substituted benzaldehydes. nih.gov A specific example is the synthesis of 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol, which was prepared by reacting benzene-1,2-diamine with 4-(diethylamino)-2-hydroxybenzaldehyde in methanol. researchgate.netnih.gov The mixture was refluxed for several hours, and the resulting product was isolated upon cooling. researchgate.netnih.gov Another example involves the synthesis of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol. semanticscholar.org

The synthesis of imines can also be achieved through other methods, such as the aerobic oxidation of amines catalyzed by ortho-naphthoquinone. organic-chemistry.org

Table 1: Examples of Synthesized Schiff Base Derivatives

| Reactants | Product | Yield (%) |

| Benzene-1,2-diamine and 4-(diethylamino)-2-hydroxybenzaldehyde | 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol | 84% researchgate.netnih.gov |

| Isovanillin and N1,N1-dimethylbenzene-1,4-diamine | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | 97% nih.gov |

| 2-aminophenol and o-anisaldehyde | Schiff base | Not specified researchgate.net |

| 4-aminoantipyrine and substituted benzaldehydes | Schiff base analogues | Not specified nih.gov |

| 1H-indole-2-carbaldehyde and naphthalene-2-sulfonylhydrazide | N'-((1H-indol-2-yl)methylene)naphthalene-2-sulfonohydrazide | High imist.ma |

Structural Characterization of Schiff Bases (e.g., E/Z Isomerism)

The structural characterization of Schiff bases derived from this compound is crucial for understanding their properties. Techniques such as FT-IR, ¹H & ¹³C-NMR, and mass spectrometry are commonly employed. semanticscholar.org

A key structural feature of many Schiff bases is the potential for E/Z isomerism around the C=N double bond. imist.ma The trans or E-isomer is often the more stable and expected configuration. For example, the molecule 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol was found to display a trans configuration about the central C=N bond. researchgate.netnih.gov In this particular structure, the dihedral angle between the two aromatic rings is 50.96 (11)°, indicating a non-planar conformation. researchgate.netnih.gov The stability of the E-isomer over the Z-isomer can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. imist.ma For instance, a strong intramolecular O-H···N hydrogen bond is present in 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol. researchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), are also utilized to predict the favored isomer and understand the electronic properties of these molecules. imist.ma For example, DFT calculations for a naphthalene-derived Schiff base showed the E-isomer to be slightly more stable than the Z-isomer. imist.ma

Derivatives with Modified Amino Functionality

Modifications to the amino group of this compound can lead to a diverse range of derivatives with altered properties. One such example is the synthesis of S-2-Amino-5-(dimethylammonio)phenyl sulfothioate, which has been isolated as a zwitterionic intermediate in the synthesis of methylene (B1212753) blue. nih.gov This compound is formed through the nitrosilation of N,N-dimethylaniline followed by reaction with sodium thiosulfate (B1220275). nih.gov

Another approach to modifying the amino functionality is through the formation of amides. For instance, N-(3-amino-4-hydroxyphenyl)benzamide hydrochloride is a derivative where the amino group has been acylated. google.com

Derivatives with Modified Phenolic Hydroxyl Functionality

The phenolic hydroxyl group of this compound can also be a site for chemical modification. One common reaction is the formation of ethers. For example, in the synthesis of certain Schiff bases, the hydroxyl group may be derivatized to a methoxy (B1213986) group, as seen in (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol. nih.gov

Derivatives with Additional Substituents on the Aromatic Ring

Introducing additional substituents onto the aromatic ring of this compound can significantly influence its chemical and physical properties. For example, 2-amino-4-substituted phenol (B47542) derivatives have been synthesized with various groups at the 4-position, including phenylthio, methylphenylthio, and chlorophenylthio groups. google.com

Furthermore, the synthesis of 2-amino-5-nitrophenol (B90527) derivatives is of industrial importance. google.com These compounds can be prepared by subjecting benzoxazole (B165842) derivatives to nucleophilic substitution at the 5-position, followed by ring-opening of the oxazole (B20620) ring. google.com

Design Principles for Novel Analogues

The design of novel analogues of this compound is often guided by the desired application. For instance, in drug design, the introduction of specific scaffolds can dramatically increase the biological activity of the resulting compound. An example is the introduction of a 2,2-dimethyl-4-phenylpiperazin-5-one scaffold into a related backbone, which significantly enhanced its renin inhibitory activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogues. nih.gov By systematically varying substituents and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired properties. For example, a SAR study on Schiff base analogues of 4-aminoantipyrine revealed that the position and nature of substituents on the benzylidene phenyl ring played a significant role in their antioxidant activity. nih.gov

Computational modeling and molecular docking are also powerful tools in the design of novel analogues. These methods can predict the binding affinity of a molecule to a target protein, helping to prioritize which compounds to synthesize and test. semanticscholar.orgnih.gov

Applications in Chemical Synthesis and Materials Science Research

Utilization as Synthetic Intermediates for Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 2-Amino-5-(dimethylamino)phenol renders it a highly effective intermediate in the synthesis of more complex organic structures. The amino and hydroxyl groups can readily participate in various chemical reactions, allowing for the construction of elaborate molecular frameworks.

It serves as a foundational building block for synthesizing heterocyclic compounds and other elaborate organic molecules. For instance, it is a known precursor for producing 7-dimethylamino-3-phenyl-2H-1,4-benzoxazin-2-one. lookchem.com Furthermore, it can be converted into its dihydrochloride (B599025) salt, which is another stable intermediate for subsequent synthetic steps. lookchem.com The compound is also utilized in the synthesis of Schiff bases, such as 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol, which are themselves important in coordination chemistry. nih.gov Its role extends to the creation of advanced materials, including the precursors for sophisticated rosamine-based fluorescent dyes. acs.org

| Precursor | Resulting Complex Molecule | Application Area |

| This compound | 7-dimethylamino-3-phenyl-2H-1,4-benzoxazin-2-one | Heterocyclic Chemistry |

| This compound | This compound dihydrochloride | Synthetic Intermediate |

| This compound Derivative | 2-[(E)-(2-Aminophenyl)iminomethyl]-5-(dimethylamino)phenol | Coordination Chemistry |

| Aminophenol Precursors | Rosamine-based Dyes | Fluorescent Probes |

Role in Dye and Pigment Chemistry

In the realm of color chemistry, the functional groups of this compound play a critical role. The amino (-NH2) and dimethylamino (-N(CH3)2) groups act as powerful auxochromes. researchgate.net Auxochromes are essential in dye molecules as they enhance and modify the color imparted by the primary chromophore, deepening the color and increasing its intensity. researchgate.net

This compound and its derivatives are particularly valuable in the formulation of oxidative hair dyes. A patent highlights the use of 2-amino-5-aminomethyl-phenol derivatives in coloring agents for keratin (B1170402) fibers, such as human hair. google.com While related compounds like 2-amino-5-nitrophenol (B90527) are used as intermediates for azo dyes, the structural features of this compound make it a prime candidate for similar applications, where its specific auxochromes can be used to achieve desired red and blonde shades. nih.gov

Application in Polymer Chemistry and Resin Production

The bifunctional nature of this compound, possessing both an amino group and a phenol (B47542) moiety, suggests its potential utility in polymer chemistry. Amino resins are thermosetting polymers typically formed through the condensation of an amino-containing compound with an aldehyde, such as formaldehyde (B43269). free.fr Similarly, phenol-formaldehyde resins are created by reacting phenols with formaldehyde. mdpi.comksu.edu.sa

Given its hybrid structure, this compound can theoretically act as a comonomer in the production of specialized amino-phenolic resins. Its amino group can react with formaldehyde in a process known as methylolation, while the activated phenol ring can undergo electrophilic substitution to form methylene (B1212753) bridges, leading to cross-linking. free.frmdpi.com This could allow for the creation of resins with modified properties, potentially combining the hardness and colorlessness of amino resins with the strength and water resistance of phenolic resins.

Development of Fluorescent Dyes and Probes

The inherent electronic properties of this compound and its analogs make them key components in the design of fluorescent materials. The electron-donating nature of the amino and hydroxyl groups facilitates the creation of molecules with strong intramolecular charge transfer (ICT) character, a common mechanism for fluorescence.

Research has demonstrated the use of related aminophenols, specifically 3-(N,N-dimethylamino)phenol, in the facile synthesis of rosamine-based dyes. acs.org These syntheses involve the condensation of aminophenols with other aromatic compounds to build the core xanthene structure characteristic of rodamine and rosamine dyes. acs.org The resulting molecules can exhibit a "turn-on" fluorescence effect, where their emission is enhanced upon binding to a target, making them suitable for advanced imaging applications like super-resolution microscopy. acs.org The strategic inclusion of the dimethylamino group is crucial for modulating the photophysical properties of the final dye. acs.org

| Dye Class | Precursor Type | Key Feature | Application |

| Rosamines/Rodamines | Aminophenols | Xanthene Core | Cellular Imaging, Fluorescent Probes |

| Various Probes | Dyes with Auxochromes | High Quantum Yield | Real-Time PCR, DNA Sequencing |

Investigation in Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are crucial for developing next-generation technologies in telecommunications, optical computing, and data storage. nih.govipme.ru A key design principle for effective NLO materials is the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.nettcichemicals.com

This compound fits this molecular template. The benzene (B151609) ring provides the π-system, while the amino and dimethylamino groups are potent electron donors. The hydroxyl group can also participate in this electronic push-pull system. This structure allows for a large change in molecular dipole moment upon excitation by an intense light source, leading to a high molecular hyperpolarizability (β), which is a measure of second-order NLO activity. While direct studies on this specific molecule are not prevalent, research on similar structures, such as Schiff bases derived from aminophenols, confirms their potential for NLO applications. researchgate.net

Studies in Corrosion Inhibition

The prevention of metal corrosion is a critical industrial challenge, and organic inhibitors offer an effective solution. Compounds containing heteroatoms like nitrogen and oxygen, especially those with lone pairs of electrons and π-electron systems, are known to be excellent corrosion inhibitors. uobaghdad.edu.iqmdpi.comsemanticscholar.org

This compound possesses all these features: two nitrogen atoms and one oxygen atom with available lone-pair electrons, and an aromatic ring. The proposed mechanism for corrosion inhibition involves the adsorption of the molecule onto the metal surface. semanticscholar.orgabo.fi The nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, while the aromatic ring can interact via its π-electrons. This forms a protective film that isolates the metal from the corrosive medium. semanticscholar.org Studies on various amines and phenolic compounds have demonstrated their efficacy in protecting metals like mild steel in acidic environments. uobaghdad.edu.iq

Catalyst and Ligand Design in Coordination Chemistry

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. The ability of this compound to be converted into multidentate ligands makes it valuable in this field.

For example, it can be used to synthesize Schiff base ligands. nih.gov These ligands can present multiple binding sites (e.g., the phenolic oxygen and the imine nitrogen) to a metal ion, forming a stable chelate. Such Schiff base complexes have received considerable attention for their roles in catalysis and magnetism. nih.gov The electronic properties of the ligand, which can be fine-tuned by substituents like the dimethylamino group, directly influence the reactivity and catalytic activity of the metal center.

Q & A

Q. What analytical methods are recommended for characterizing the redox properties of 2-Amino-5-(dimethylamino)phenol?

Cyclic voltammetry (CV) in buffered aqueous solutions (pH 7.4) is the standard method for determining one-electron oxidation potentials. Use a three-electrode system with a glassy carbon working electrode, Ag/AgCl reference, and platinum counter electrode. For dimethylamino-substituted phenols, redox potentials are influenced by electron-donating groups; prior studies report values near 5.1 V (vs. SHE). Control for pH and solvent polarity to ensure reproducibility .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Combine spectroscopic techniques:

- NMR : Look for characteristic dimethylamino proton signals (δ 2.8–3.1 ppm in H NMR) and carbon signals (δ 40–45 ppm in C NMR).

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to the molecular formula .

- HPLC-UV : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers?

Adjust pH to 6–8 to balance protonation of the amino and phenolic groups. Use co-solvents like DMSO (≤5% v/v) for stock solutions. For long-term storage, lyophilize the compound and store at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can this compound derivatives be evaluated for dual functionality (metal chelation and amyloid-beta interaction) in Alzheimer’s disease models?

- Metal chelation : Perform isothermal titration calorimetry (ITC) with Cu/Zn to quantify binding constants ().

- Aβ aggregation inhibition : Use thioflavin-T fluorescence assays to monitor fibril formation.

- Neuroprotection : Treat SH-SY5Y cells with Aβ-metal complexes and measure viability via MTT assays. A derivative (ML) showed IC values of 10–15 μM for Aβ aggregation and restored 70% cell viability in vitro .

Q. What computational approaches are effective for studying interactions between this compound and Aβ aggregates?

Use AutoDock4 with flexible sidechain parameters for Aβ42. Key steps:

- Define the docking grid around aggregation-prone regions (e.g., residues 16–21).

- Apply the Lamarckian genetic algorithm (100 runs, population size 150) to account for ligand flexibility.

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 50 ns trajectories in GROMACS). Cross-docking with known inhibitors (e.g., curcumin) improves scoring reliability .

Q. How should researchers resolve contradictions in antioxidant activity data across assays (e.g., DPPH vs. ORAC)?

- Assay-specific mechanisms : DPPH measures hydrogen atom transfer, while ORAC evaluates electron transfer.

- Normalization : Express results as Trolox equivalents and control pH (7.4 for physiological relevance).

- Multi-assay validation : Combine DPPH, ORAC, and cell-based ROS assays. For dimethylamino-phenols, ORAC often shows higher sensitivity due to enhanced electron-donating capacity .

Q. What methodologies are suitable for analyzing trace amounts of this compound in complex biological matrices?

- LC-ESI-MS/MS : Derivatize with 2-DMAMP (a water-soluble reagent) to enhance ionization. Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water).

- Limit of detection (LOD) : Achieve sub-ppb sensitivity by optimizing collision energy (e.g., 20–30 eV) and monitoring fragment ions (e.g., m/z 152 → 107) .

Methodological Notes

- Synthetic routes : While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods (e.g., amination of phenol derivatives with dimethylamine under basic conditions) can be adapted .

- Safety : Follow MedChemExpress guidelines for handling phenolic amines: use PPE, avoid dust formation, and dispose of waste via incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.